molecular formula C6H4FNO2 B144259 1-Fluoro-2-nitrobenzene CAS No. 127723-77-7

1-Fluoro-2-nitrobenzene

Cat. No.: B144259
CAS No.: 127723-77-7
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitrobenzene, also known as 2-fluoronitrobenzene, is an organic compound with the molecular formula C6H4FNO2. It is a substituted nitrobenzene compound, characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring. This compound is a colorless liquid and is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, pesticides, and dyes .

Safety and Hazards

1-Fluoro-2-nitrobenzene is harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation and may cause methemoglobinemia . It is recommended to handle this compound with appropriate safety measures .

Preparation Methods

1-Fluoro-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves the Halex process, where 2-nitrochlorobenzene reacts with potassium fluoride to produce this compound and potassium chloride . The reaction conditions typically involve heating the reactants in a suitable solvent such as dimethylformamide.

Industrial production methods often utilize similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The use of high-purity reagents and controlled reaction environments are crucial in industrial settings to maintain product quality.

Chemical Reactions Analysis

1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-fluoroaniline, while nucleophilic substitution with phenols produces 2-fluorophenol derivatives.

Comparison with Similar Compounds

1-Fluoro-2-nitrobenzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
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InChI Key

PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F
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Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID1061730
Record name Benzene, 1-fluoro-2-nitro-
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Molecular Weight

141.10 g/mol
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Physical Description

Clear yellow liquid; [Aldrich MSDS]
Record name 1-Fluoro-2-nitrobenzene
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-2-nitrobenzene
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CAS No.

1493-27-2
Record name 1-Fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 25 parts of cesium fluoride are stirred in 1,300 parts of tetramethylenesulfone under nitrogen for 16 hours at 225° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 991 parts (85.5% of theory) of o-fluoronitrobenzene of boiling point 55° to 57° C/1.2 mm Hg are obtained.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Synthesis routes and methods III

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
Quantity
69.6 g
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reactant
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undecyltributylammonium bromide
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25.2 g
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reactant
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157.5 g
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reactant
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Synthesis routes and methods IV

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
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69.6 g
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157.5 g
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18 g
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Synthesis routes and methods V

Procedure details

A mixture of potassium fluoride (61.5 g; 1.06 mole), 2-chloronitrobenzene (157.5 g; 1.0 mole) and sulpholane (88.8 g; 0.74 mole) was heated to 140° C. for 28 hours. 2-Fluoronitrobenzene was obtained in 16% yield together with 61% recovered 2-chloronitrobenzene.
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61.5 g
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157.5 g
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88.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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